{3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride
Description
Properties
IUPAC Name |
3-[5-(2-bromophenyl)-1H-imidazol-2-yl]-N-methylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3.2ClH/c1-15-8-4-7-13-16-9-12(17-13)10-5-2-3-6-11(10)14;;/h2-3,5-6,9,15H,4,7-8H2,1H3,(H,16,17);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJSOMCGMWUTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=NC=C(N1)C2=CC=CC=C2Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated imidazole in the presence of a palladium catalyst.
Attachment of the Propyl Chain: The propyl chain can be attached through a nucleophilic substitution reaction, where a propyl halide reacts with the imidazole derivative.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of {3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenol derivatives.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, resulting in the formation of reduced imidazole or phenyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), and thiols (R-SH) are used under basic conditions.
Major Products
Oxidation: Bromophenol derivatives.
Reduction: Reduced imidazole or phenyl derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Overview
{3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride is a synthetic compound with a complex structure that has garnered attention in various scientific fields. This compound, characterized by its imidazole ring and bromophenyl substituent, has shown potential in medicinal chemistry, biological research, and materials science.
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications, particularly as an enzyme inhibitor. Its structure allows it to interact with specific molecular targets, which could lead to the development of new treatments for diseases such as cancer and infectious diseases. The imidazole ring is known for its biological activity, making this compound a candidate for further pharmacological studies.
Biological Studies
Research has indicated that {3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride may inhibit certain enzymes involved in metabolic pathways. This inhibition can be crucial for understanding disease mechanisms and developing targeted therapies. Studies have focused on its interactions with biological macromolecules, revealing insights into its binding affinities and mechanisms of action.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand due to its ability to form stable complexes with metal ions. This property is valuable for synthesizing new materials or catalysts that can be used in various chemical reactions.
Material Science
The compound's unique chemical properties make it suitable for developing advanced materials. Its reactivity can be harnessed in the synthesis of polymers or other functional materials that require specific chemical functionalities.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Enzyme Inhibition Studies : A study demonstrated that derivatives of this compound effectively inhibited certain kinases involved in cancer progression, suggesting a pathway for therapeutic development.
- Material Synthesis : In material science research, this compound was used as a precursor for synthesizing novel polymeric materials that exhibit enhanced mechanical properties.
- Biological Activity Assessment : Research assessing the biological activity showed promising results regarding its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of {3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and π-π stacking with the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Target Compound vs. Benzimidazole Derivatives
The compound 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride hydrate () shares a dihydrochloride salt and amine side chain with the target compound. However, its benzimidazole core (a fused benzene-imidazole system) introduces greater planarity and aromatic surface area compared to the target’s monocyclic imidazole. This difference could influence binding to hydrophobic pockets in biological targets.
Target Compound vs. Naphthyridine Derivatives
The 1-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride () features a bicyclic naphthyridine core with two nitrogen atoms. This structure enhances hydrogen-bonding capacity and basicity compared to the target’s imidazole. The partial saturation of the naphthyridine ring may also confer conformational flexibility, contrasting with the rigid imidazole-bromophenyl system of the target compound .
Substituent Effects
Halogen vs. Non-Halogenated Aromatic Groups
The target compound’s 2-bromophenyl group provides a heavy halogen atom, which can participate in halogen bonding—a critical interaction in many drug-receptor complexes. In contrast, compounds like 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine () contain electron-rich benzodioxole groups, which may engage in π-π stacking or dipole interactions but lack halogen-mediated binding. Bromine’s electronegativity and van der Waals radius could enhance target specificity but may also increase molecular weight and lipophilicity (logP) .
Salt Form and Solubility
The dihydrochloride salt in the target compound and its benzimidazole analog () improves water solubility, facilitating formulation and bioavailability.
Data Table: Structural and Predicted Physicochemical Properties
Notes: Molecular weights calculated using PubChem tools. Predicted logP values estimated via XLogP3.
Research Implications and Limitations
- Halogen Bonding Potential: The bromine in the target compound may confer advantages in binding to halogen-accepting residues (e.g., tyrosine, asparagine) in enzymes or receptors, a feature absent in non-halogenated analogs .
- Solubility-Bioavailability Trade-off : While dihydrochloride salts enhance solubility, they may increase renal clearance compared to free bases.
Biological Activity
Overview
{3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride is a synthetic compound that belongs to the class of imidazole derivatives. Its unique structure, which includes a bromophenyl group and an imidazole ring, suggests potential biological activities that are currently under investigation. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and comparative studies with similar compounds.
The biological activity of {3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's mechanism involves:
- Binding Interactions : The bromophenyl group and the imidazole ring facilitate binding to target molecules through hydrogen bonds, hydrophobic interactions, and π-π stacking.
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an enzyme inhibitor, affecting various biochemical pathways crucial for cellular function.
Anticancer Activity
Studies have shown that {3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride exhibits significant anticancer properties:
- Cell Viability : In vitro assays demonstrated a reduction in cell viability across various cancer cell lines, with IC50 values indicating potent cytotoxic effects .
- Mechanistic Insights : The compound appears to induce apoptosis and disrupt the cell cycle, particularly in the S phase, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It displayed activity against several bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison to Standard |
|---|---|---|
| E. coli | 40 | Comparable to Ceftriaxone |
| S. aureus | 50 | Higher than Amoxicillin |
Anti-inflammatory Effects
Research indicates that {3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride may possess anti-inflammatory properties:
- Cytokine Inhibition : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential for treating inflammatory diseases .
Comparative Studies
To understand the uniqueness of {3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride, it is essential to compare it with similar compounds:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| {3-[5-(2-chlorophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride | Chlorine instead of Bromine | Moderate cytotoxicity |
| {3-[5-(2-fluorophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride | Fluorine instead of Bromine | Lower antibacterial activity |
The presence of the bromophenyl group in this compound enhances its reactivity and binding affinity compared to its chlorinated or fluorinated counterparts.
Case Studies
Recent case studies have highlighted the therapeutic potential of {3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride:
- Study on Cancer Cell Lines : A study involving MCF-7 breast cancer cells showed that treatment with this compound led to significant apoptosis and cell cycle arrest at the S phase, indicating a promising avenue for further research in oncology .
- Antimicrobial Testing : In another study focusing on antimicrobial efficacy, this compound was tested against multi-drug resistant bacterial strains and demonstrated superior efficacy compared to traditional antibiotics, underscoring its potential as a new therapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing {3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride?
- Methodology :
- Step 1 : Prepare a reflux mixture of 2-bromophenyl-substituted imidazole precursors (e.g., 5-(2-bromophenyl)-1H-imidazole) with 3-chloropropylamine in a polar aprotic solvent (e.g., DMF) under nitrogen. Use sodium acetate as a base to facilitate nucleophilic substitution .
- Step 2 : Quench the reaction with ice-water, adjust pH to 8–9 with ammonia, and precipitate the crude product. Purify via recrystallization from a DMSO/water mixture (2:1 ratio) .
- Step 3 : Convert the free base to the dihydrochloride salt using HCl gas in anhydrous ethanol, followed by lyophilization for stability .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use 500 MHz H NMR in DO to confirm proton environments (e.g., imidazole ring protons at δ 7.2–8.1 ppm, propyl chain protons at δ 1.6–3.1 ppm) .
- High-Resolution Mass Spectrometry (HRESIMS) : Compare experimental [M+H] values (e.g., m/z 382.0542) with theoretical calculations to validate molecular weight .
- Elemental Analysis : Ensure <0.3% deviation for C, H, N, and Cl to confirm stoichiometry .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Methodology :
- Software Tools : Refine X-ray diffraction data using SHELXL (v.2015+) with twin-law corrections for twinned crystals. Apply restraints for disordered propyl chains and imidazole rings .
- Validation : Cross-validate bond lengths (e.g., C-N: 1.32–1.38 Å) and angles (imidazole ring: ~120°) against similar bromophenyl-imidazole derivatives .
- Data Reconciliation : Compare experimental unit cell parameters (e.g., a=10.2 Å, b=12.5 Å) with Cambridge Structural Database entries to identify polymorphic variations .
Q. What strategies optimize synthetic yield for large-scale production in academic settings?
- Methodology :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling to enhance bromophenyl-imidazole formation .
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., imidazole ring alkylation) and improve yield by ~15% .
- Reaction Monitoring : Use in-situ FTIR to track amine intermediate formation (N-H stretch at 3300–3400 cm) and adjust reaction time dynamically .
Q. How can in vitro biological activity assays be designed to evaluate β-adrenoceptor interactions?
- Methodology :
- Receptor Binding : Use radioligand displacement assays with H-CGP20712A (β-selective) and H-ICI118,551 (β-selective) to determine IC values .
- Second Messenger Analysis : Measure cAMP accumulation in HEK293 cells transfected with β-adrenoceptors using ELISA kits. Block phosphodiesterase activity with IBMX (0.5 mM) .
- Control Experiments : Validate specificity with antagonists (e.g., propranolol for β-receptors) and negative controls (e.g., L-NAME for NO pathway interference) .
Data Contradiction Analysis
Q. How should conflicting solubility data in aqueous vs. organic solvents be addressed?
- Methodology :
- Solubility Profiling : Perform dynamic light scattering (DLS) to detect aggregation in PBS (pH 7.4) vs. DMSO. Use molecular dynamics simulations to predict solvent-solute interactions .
- Counterion Effects : Compare dihydrochloride vs. free base forms; the salt typically improves aqueous solubility by >50% due to enhanced ionization .
- pH Stability Testing : Monitor degradation at pH 2–9 via HPLC to identify optimal storage conditions (e.g., pH 5.0 citrate buffer) .
Q. What computational methods validate discrepancies in predicted vs. experimental LogP values?
- Methodology :
- In Silico Prediction : Use ChemAxon or ACD/Labs to calculate LogP (estimated ~2.8). Compare with experimental shake-flask method (octanol/water partition) .
- Error Analysis : Adjust for ionization (pKa ~9.1 for tertiary amine) using Henderson-Hasselbalch corrections to align computational and experimental data .
Methodological Innovations
Q. Can cryo-EM or microED supplement X-ray crystallography for structural analysis?
- Methodology :
- Sample Preparation : Grow nanocrystals (<1 µm) in PEG 8000 and collect microED data at 200 kV. Resolve imidazole ring orientation with 2.0 Å resolution .
- Cryo-EM : Use graphene oxide grids to immobilize molecules and resolve flexible propyl chains via single-particle analysis .
Q. How to design structure-activity relationship (SAR) studies for imidazole derivatives?
- Methodology :
- Scaffold Modification : Synthesize analogs with halogen substitutions (e.g., 2-chlorophenyl) or alkyl chain elongation. Test β-adrenoceptor binding affinity shifts .
- Pharmacophore Mapping : Overlay docking poses (AutoDock Vina) to identify critical H-bond donors (imidazole NH) and hydrophobic contacts (bromophenyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
